molecular formula C8H10ClNO B1267217 2-Amino-1-(2-chlorophenyl)ethanol CAS No. 23496-56-2

2-Amino-1-(2-chlorophenyl)ethanol

Cat. No.: B1267217
CAS No.: 23496-56-2
M. Wt: 171.62 g/mol
InChI Key: HICFIEHMABUVLC-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorophenyl)ethanol: is an organic compound with the molecular formula C8H10ClNO . It is a white to yellow solid at room temperature and is known for its applications in various chemical and pharmaceutical processes . The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound typically involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Amines or reduced derivatives

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 2-amino-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)ethanol
  • 2-Amino-1-(2-bromophenyl)ethanol
  • 2-Amino-1-(2-fluorophenyl)ethanol

Comparison:

2-Amino-1-(2-chlorophenyl)ethanol is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and physical properties. Compared to its analogs with different halogen substitutions, it exhibits distinct reactivity and interaction profiles. For example, the chlorine atom in the 2-position can influence the compound’s electron density and steric effects, making it more or less reactive in certain chemical reactions .

Properties

IUPAC Name

2-amino-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFIEHMABUVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946176
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23496-56-2
Record name Benzenemethanol, alpha-(aminomethyl)-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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